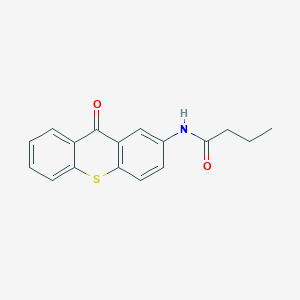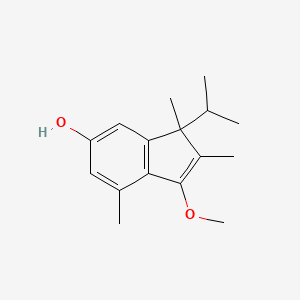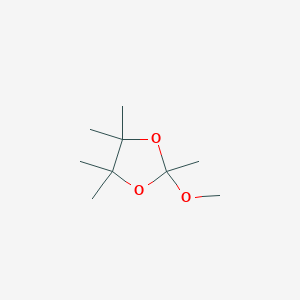
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane is a chemical compound with the molecular formula C9H18O3. It is a member of the dioxolane family, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its five-membered ring structure containing two oxygen atoms and a methoxy group attached to the second carbon atom. It is known for its stability and unique reactivity, making it valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane typically involves the reaction of 2,2,4,4,5,5-hexamethyl-1,3-dioxolane with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the desired dioxolane compound. The reaction conditions generally include:
Temperature: 25-50°C
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increased yield. The process involves:
Feed Preparation: Mixing of 2,2,4,4,5,5-hexamethyl-1,3-dioxolane and methanol.
Reaction: Passing the mixture through a reactor containing the acid catalyst at controlled temperature and pressure.
Separation: Separation of the product from the reaction mixture using distillation or extraction techniques.
Purification: Further purification of the product to achieve the desired purity level.
化学反応の分析
Types of Reactions
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.
Major Products
Oxidation Products: Aldehydes or ketones.
Reduction Products: Alcohols.
Substitution Products: Compounds with substituted functional groups.
科学的研究の応用
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It is also employed in the preparation of various chemical intermediates.
Biology: Utilized in the study of enzyme-catalyzed reactions and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The compound forms stable cyclic acetals with aldehydes and ketones, thereby protecting them from unwanted reactions during synthetic processes. The molecular targets include carbonyl groups, and the pathways involved are primarily related to acetal formation and cleavage.
類似化合物との比較
Similar Compounds
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-1,3-dioxolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-Methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane is unique due to its pentamethyl substitution, which imparts greater steric hindrance and stability compared to its analogs. This makes it particularly useful in reactions where stability and resistance to hydrolysis are crucial.
特性
CAS番号 |
857352-49-9 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
2-methoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O3/c1-7(2)8(3,4)12-9(5,10-6)11-7/h1-6H3 |
InChIキー |
IBINLOXCQMWAOA-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OC(O1)(C)OC)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


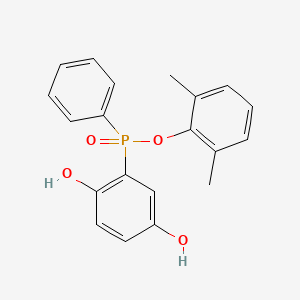
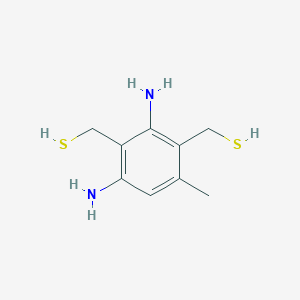
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
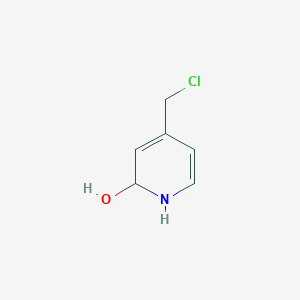
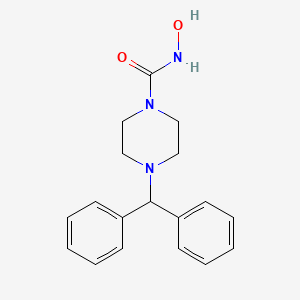
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)
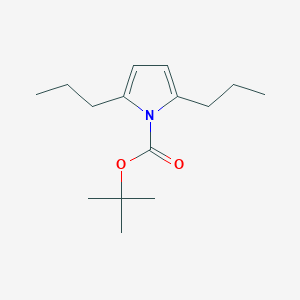
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
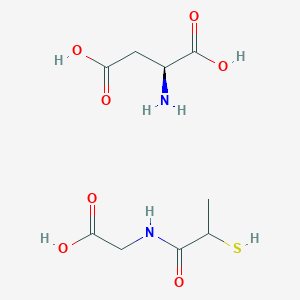
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)
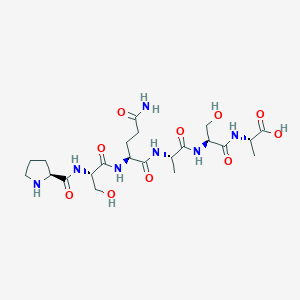
![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)
